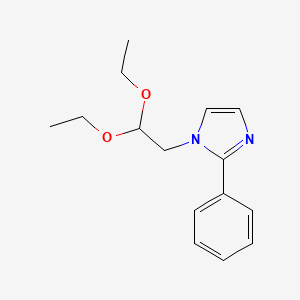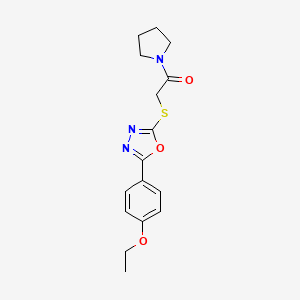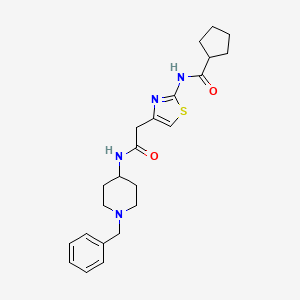
N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide” is a compound that is related to a class of molecules known as thiazole-sulfonamide hybrids . These molecules have been developed as potent inhibitors of ALR2 (aldose reductase), an enzyme that plays a significant role in the progression of diabetes-associated cataracts .
科学研究应用
Anti-Fibrosis Activity
According to a study , similar compounds have shown anti-fibrotic activities. They were found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, indicating potential for the development of novel anti-fibrotic drugs.
Antiviral Activity
Some derivatives of this compound have shown antiviral activity . Specifically, certain sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Synthesis of Novel Derivatives
The compound can be used as a precursor for the synthesis of novel derivatives . These derivatives can then be tested for various biological activities, expanding the potential applications of the original compound.
Pharmacological Studies
Given the wide range of biological activities exhibited by similar compounds , this compound could be used in pharmacological studies to explore its potential effects on various biological systems.
作用机制
Target of Action
The primary target of this compound is the Muscarinic Receptor 4 (M4) . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various neurological functions, including memory, learning, and motor control .
Mode of Action
This compound acts as an antagonist at the M4 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M4 receptor, thereby modulating the neurological functions that this receptor is involved in .
Biochemical Pathways
The antagonism of the M4 receptor by this compound affects the cholinergic pathways in the brain. These pathways are involved in numerous cognitive functions, including attention, learning, and memory . By blocking the M4 receptor, this compound can modulate these pathways and potentially alter these cognitive functions .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The antagonism of the M4 receptor by this compound can result in a variety of molecular and cellular effects. These may include changes in neurotransmitter release, alterations in neuronal firing rates, and modifications of synaptic plasticity . These changes can, in turn, affect various cognitive functions, potentially leading to improvements in conditions such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the individual (such as their age, health status, and genetic makeup), and the specific characteristics of the M4 receptors (such as their density and distribution) can all affect the compound’s action, efficacy, and stability .
属性
IUPAC Name |
N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c28-21(14-20-16-30-23(25-20)26-22(29)18-8-4-5-9-18)24-19-10-12-27(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCPMFUWIPWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)
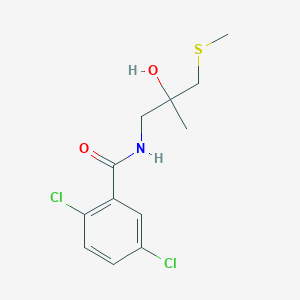

![N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3019894.png)
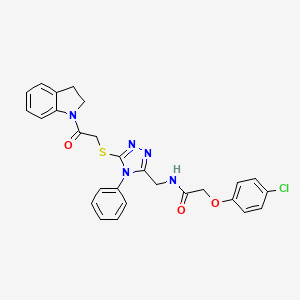
![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![N,N-dimethyl-2-[4-({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)phenyl]acetamide](/img/structure/B3019901.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)
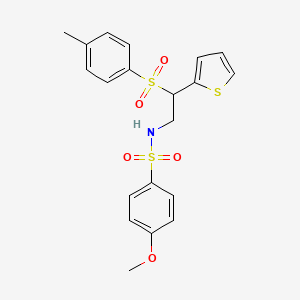

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)
